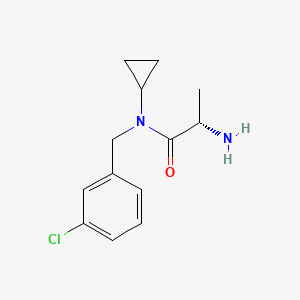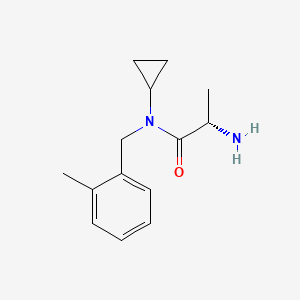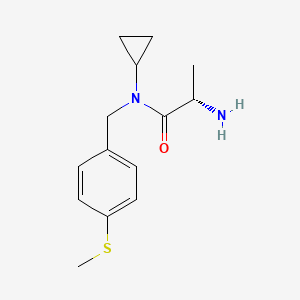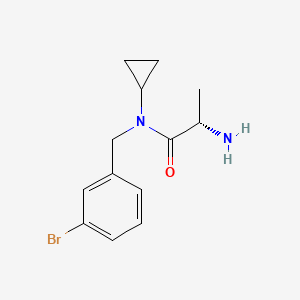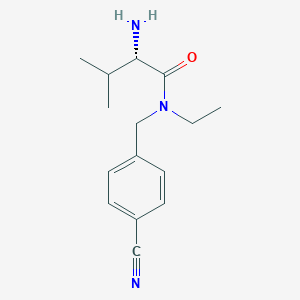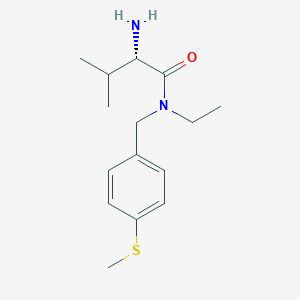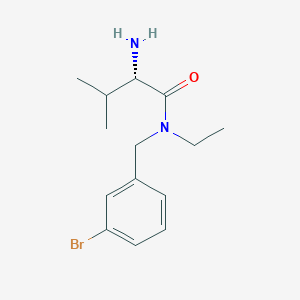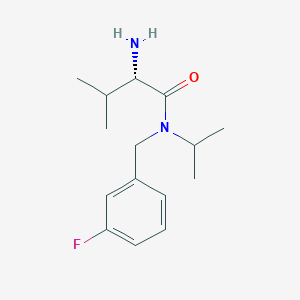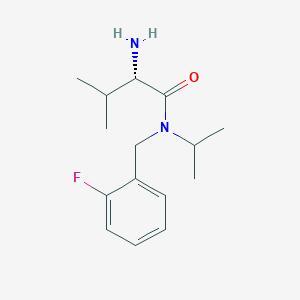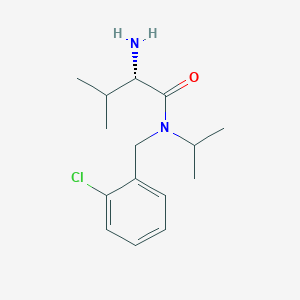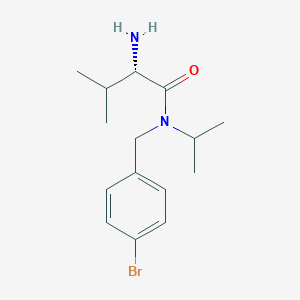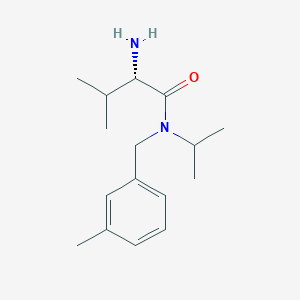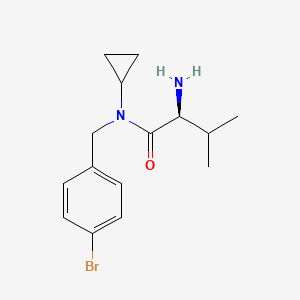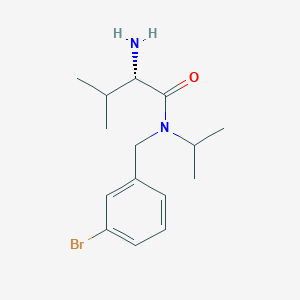
(S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-3-methyl-butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-3-methyl-butyramide is a chiral amide compound with potential applications in various fields of chemistry and biology. The compound features a brominated benzyl group, an isopropyl group, and a chiral center, making it an interesting subject for research in stereochemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the bromination of a benzyl compound to introduce the bromine atom at the desired position. This can be achieved using reagents such as N-bromosuccinimide under radical conditions .
Next, the brominated benzyl compound is reacted with an appropriate amine to form the amide bond. This step may involve the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the amide linkage. The reaction conditions often include the use of organic solvents like dichloromethane or acetonitrile and may require heating or the use of catalysts to achieve high yields .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination step to ensure consistent and efficient production. Additionally, the use of automated systems for the amide coupling step could improve scalability and reproducibility.
化学反応の分析
Types of Reactions
(S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-3-methyl-butyramide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction at the amide or benzyl positions, leading to the formation of different functional groups.
Coupling Reactions: The amide group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used under mild conditions to achieve substitution at the bromine position.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the functional groups.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or amines.
科学的研究の応用
(S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-3-methyl-butyramide has several scientific research applications, including:
Medicinal Chemistry: The compound’s chiral center and functional groups make it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving brominated aromatic compounds.
Material Science: The compound’s unique structure can be explored for the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-3-methyl-butyramide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bromine atom can also participate in halogen bonding, which can enhance binding affinity and specificity .
類似化合物との比較
Similar Compounds
Benzyl Bromide: A simpler compound with a bromine atom on the benzyl group, used in organic synthesis for introducing benzyl groups.
3-Bromobenzyl Bromide: Similar to benzyl bromide but with an additional bromine atom, used in the synthesis of more complex molecules.
Uniqueness
(S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-3-methyl-butyramide is unique due to its chiral center and the presence of both a brominated benzyl group and an isopropyl group. This combination of features makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
(2S)-2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-6-5-7-13(16)8-12/h5-8,10-11,14H,9,17H2,1-4H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOSJXBZPZISFH-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC(=CC=C1)Br)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)Br)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
